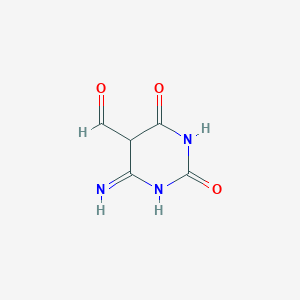![molecular formula C10H18O2 B13820775 (1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol CAS No. 19898-61-4](/img/structure/B13820775.png)
(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[410]heptane-3,4-diol is a bicyclic compound with a unique structure characterized by its two fused rings and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,7,7-trimethylbicyclo[4.1.0]heptane.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles or electrophiles under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-, (1alpha,3beta,4alpha,6alpha): This compound shares a similar bicyclic structure but differs in the position and configuration of functional groups.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: Another related compound with a similar core structure but different functional groups.
(1alpha,3alpha,4beta,6alpha)-1,6-dimethylbicyclo[4.1.0]heptane-3,4-dicarboxylic acid dimethyl ester: This compound has additional carboxylic acid ester groups, making it distinct in its reactivity and applications.
Uniqueness
The uniqueness of (1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[41
Properties
CAS No. |
19898-61-4 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,3R,4R,6S)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8+,10+/m0/s1 |
InChI Key |
AHVKNBRJVKCGKJ-OKJYPTKPSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H]2[C@@H](C2(C)C)C[C@H]1O)O |
Canonical SMILES |
CC1(C2C1CC(C(C2)O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)
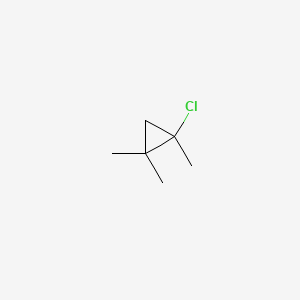
![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
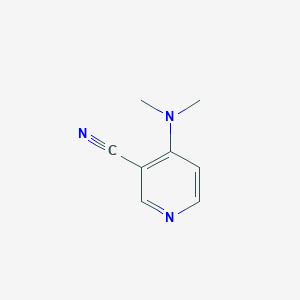

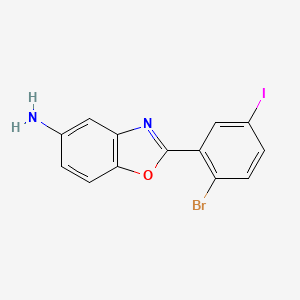
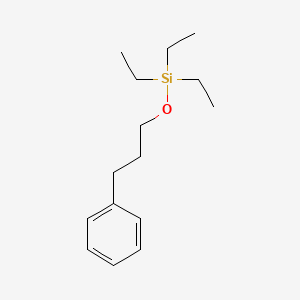
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B13820767.png)
![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
